molecular formula C9H13N4O2+ B12355862 7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12355862
M. Wt: 209.23 g/mol
InChI Key: UBFHUYYEFSTXGN-UHFFFAOYSA-N
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Description

7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with the molecular formula C9H12N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine. The reaction conditions often include the use of ethyl iodide as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various purine derivatives.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical.

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. This inhibition leads to various biological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylxanthine: A precursor in the synthesis of 7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione.

    Theobromine: Another purine derivative with similar biological activities.

    Caffeine: A well-known stimulant that shares structural similarities with this compound.

Uniqueness

This compound is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties. Its ability to inhibit phosphodiesterases and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C9H13N4O2+

Molecular Weight

209.23 g/mol

IUPAC Name

7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C9H13N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5-6H,4H2,1-3H3/q+1

InChI Key

UBFHUYYEFSTXGN-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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